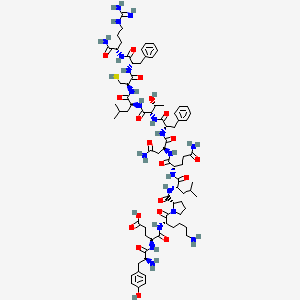
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2, also known as Substance P, is a neuropeptide that plays a crucial role in various physiological and pathological processes. It was first discovered in 1931 by von Euler and Gaddum, and since then, extensive research has been conducted on its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor. The binding of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P to the NK1 receptor activates several intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the cyclic adenosine monophosphate (cAMP) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways lead to the release of various neurotransmitters and cytokines, which mediate the physiological effects of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P.
Biochemical and Physiological Effects:
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P has a wide range of biochemical and physiological effects, including the induction of pain, vasodilation, bronchoconstriction, and smooth muscle contraction. It also plays a role in the regulation of immune function, including the activation and recruitment of immune cells, such as T cells, B cells, and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P has several advantages as a tool for laboratory experiments, including its high potency, specificity, and stability. However, it also has some limitations, such as its high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
Future research on H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P could focus on the development of new therapeutic agents that target the NK1 receptor, as well as the identification of new physiological processes in which H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P plays a role. Additionally, researchers could explore the potential use of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P as a biomarker for various diseases, including chronic pain, inflammation, and cancer.
Conclusion:
In conclusion, H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P is a neuropeptide that plays a crucial role in various physiological and pathological processes. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and researchers have used it as a tool to study these processes and to develop new therapeutic agents. Future research could focus on the development of new therapeutic agents and the identification of new physiological processes in which H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P plays a role.
Métodos De Síntesis
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P is synthesized by the proteolytic cleavage of its precursor, preprotachykinin A, which is encoded by the TAC1 gene. The cleavage process involves several enzymes, including endopeptidases and carboxypeptidases, and occurs in the endoplasmic reticulum and Golgi apparatus of the neurons that produce H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P.
Aplicaciones Científicas De Investigación
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P has been extensively studied for its role in pain transmission, inflammation, and neurogenic inflammation. It is also involved in the regulation of blood pressure, gastrointestinal motility, and immune function. Researchers have used H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P as a tool to study these physiological processes and to develop new therapeutic agents for various diseases.
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H116N20O19S/c1-41(2)34-53(93-74(114)59-22-15-33-97(59)76(116)52(20-12-13-31-78)89-66(106)51(28-30-62(102)103)87-65(105)48(79)36-46-23-25-47(99)26-24-46)68(108)88-50(27-29-60(80)100)67(107)92-57(39-61(81)101)71(111)90-56(38-45-18-10-7-11-19-45)72(112)96-63(43(5)98)75(115)94-54(35-42(3)4)69(109)95-58(40-117)73(113)91-55(37-44-16-8-6-9-17-44)70(110)86-49(64(82)104)21-14-32-85-77(83)84/h6-11,16-19,23-26,41-43,48-59,63,98-99,117H,12-15,20-22,27-40,78-79H2,1-5H3,(H2,80,100)(H2,81,101)(H2,82,104)(H,86,110)(H,87,105)(H,88,108)(H,89,106)(H,90,111)(H,91,113)(H,92,107)(H,93,114)(H,94,115)(H,95,109)(H,96,112)(H,102,103)(H4,83,84,85)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,63+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWECQOGAJYCMAH-IPDCIYSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H116N20O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1657.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)
![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)
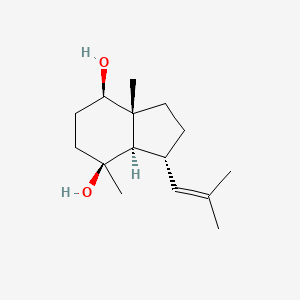

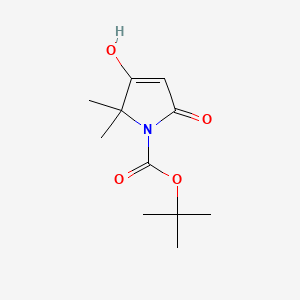
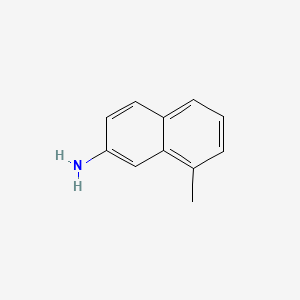
![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)
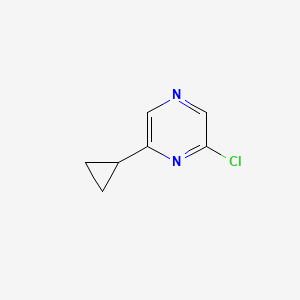
![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)
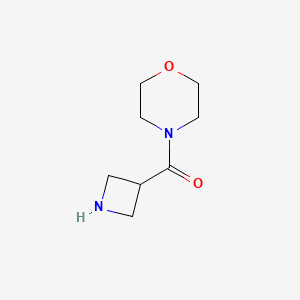
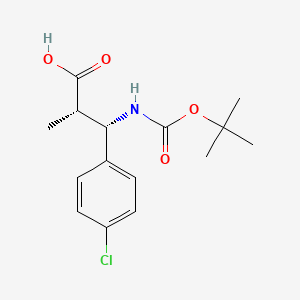
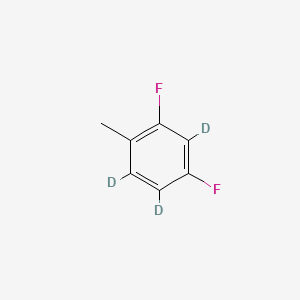
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)